5-Methoxycarbonyl methyl uridine

説明

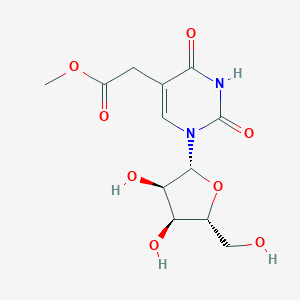

Structure

3D Structure

特性

IUPAC Name |

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O8/c1-21-7(16)2-5-3-14(12(20)13-10(5)19)11-9(18)8(17)6(4-15)22-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZYCHKPHCPKHZ-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183642 | |

| Record name | 5-Methoxycarbonylmethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29428-50-0 | |

| Record name | Methyl 1,2,3,4-tetrahydro-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29428-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxycarbonylmethyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029428500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxycarbonylmethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of 5-Methoxycarbonylmethyluridine (mcm⁵U) in Transfer RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are essential for maintaining translational fidelity and efficiency. Among the more than 100 known modifications, those at the wobble position (34) of the anticodon are particularly critical for accurate decoding of the genetic code. This technical guide provides a comprehensive overview of the function of 5-methoxycarbonylmethyluridine (mcm⁵U), a highly conserved modification found at U34 in a specific subset of tRNAs. We will delve into its biosynthesis, its crucial role in codon recognition and the maintenance of the reading frame, and its implications in cellular stress responses and human diseases. This guide also presents detailed experimental protocols for the detection and functional analysis of mcm⁵U-modified tRNA, along with quantitative data on its impact on translation, to serve as a valuable resource for researchers in molecular biology, drug development, and related fields.

Introduction

The accurate translation of the genetic information encoded in messenger RNA (mRNA) into a functional proteome is a fundamental process in all living organisms. Transfer RNAs act as adaptor molecules in this process, delivering the correct amino acid to the ribosome corresponding to each mRNA codon. The fidelity of this process is heavily reliant on the precise interaction between the mRNA codon and the tRNA anticodon. This interaction is fine-tuned by a vast array of post-transcriptional modifications on tRNA molecules.

5-methoxycarbonylmethyluridine (mcm⁵U) is a complex chemical modification found at the wobble uridine (B1682114) (U34) of tRNAs that decode codons in split-codon boxes, such as those for Arginine, Glutamic acid, Glycine, Glutamine, and Lysine.[1][2] This modification is crucial for preventing translational errors and ensuring the efficient synthesis of proteins. Deficiencies in the mcm⁵U modification pathway have been linked to a range of cellular defects and human diseases, including neurological disorders and cancer, highlighting its importance in maintaining cellular homeostasis.

The Biosynthesis of 5-methoxycarbonylmethyluridine (mcm⁵U)

The formation of mcm⁵U is a multi-step enzymatic process that involves the sequential action of several highly conserved protein complexes. The pathway begins with the formation of a 5-carboxymethyluridine (B57136) (cm⁵U) intermediate, which is subsequently methylated to yield mcm⁵U.

The initial and essential step is catalyzed by the Elongator complex , a highly conserved six-subunit complex (Elp1-6).[3][4] Elongator is responsible for adding the carboxymethyl group to the uridine at position 34. Following this, the methyltransferase Trm9 (in yeast) or its human homolog ALKBH8 , in complex with Trm112 , catalyzes the final methylation step, converting cm⁵U to mcm⁵U, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][5]

In some tRNAs, mcm⁵U can be further modified. For instance, a subsequent thiolation at position 2 of the uridine base by the Ncs2/Ncs6 complex results in the formation of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U).[6] Another modification involves the hydroxylation of mcm⁵U to form (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U) by the dioxygenase domain of ALKBH8.[7]

The Function of mcm⁵U in Translation

The primary function of mcm⁵U is to ensure the fidelity and efficiency of translation by promoting correct codon-anticodon pairing at the ribosomal A-site.

Codon Recognition and Wobble Pairing

The mcm⁵U modification at the wobble position (U34) of the tRNA anticodon is critical for the accurate reading of codons ending in purines (A and G). It achieves this by sterically restricting the conformation of the anticodon loop, which enhances the pairing with the cognate codon and prevents mispairing with near-cognate codons. This "restricted wobbling" is essential for maintaining the correct reading frame and preventing the synthesis of erroneous proteins.

Translational Efficiency

By stabilizing the codon-anticodon interaction, mcm⁵U modification increases the rate of cognate tRNA selection by the ribosome, thereby enhancing the overall efficiency of protein synthesis. Studies in yeast have shown that the absence of mcm⁵U leads to a significant decrease in the translation of mRNAs enriched in codons that are read by mcm⁵U-containing tRNAs.[2]

Quantitative Impact of mcm⁵U on Translation

The presence of mcm⁵U has a quantifiable impact on various aspects of translation. The following table summarizes key quantitative findings from studies on the effects of mcm⁵U deficiency.

| Parameter | Organism/System | Observation in mcm⁵U-deficient cells | Fold Change/Percentage | Reference |

| Protein Levels of AGA/GAA Codon-Enriched Genes | Saccharomyces cerevisiae | Decreased protein expression | Down-regulated | [2] |

| Ribosome Pausing at AGA/GAA Codons | Saccharomyces cerevisiae | Increased ribosome occupancy | Increased | [2] |

| Sensitivity to DNA Damaging Agents (MMS) | Saccharomyces cerevisiae (trm9Δ) | Increased sensitivity | Increased | [1] |

| Relative Abundance of mcm⁵U in response to Oxidative Stress | Saccharomyces cerevisiae | Reduction in mcm⁵s²U levels | Decreased | [8] |

Role in Cellular Stress Response and Disease

The mcm⁵U modification pathway is intricately linked to cellular stress responses. The absence of mcm⁵U and its derivatives sensitizes cells to various stressors, including DNA damaging agents and oxidative stress.[1][6] This is, in part, due to the inefficient translation of key stress response proteins whose mRNAs are enriched in codons recognized by mcm⁵U-modified tRNAs.

In humans, mutations in the genes encoding for the Elongator complex and ALKBH8 have been associated with several diseases. These include neurodevelopmental disorders, such as intellectual disability and microcephaly, as well as an increased predisposition to certain types of cancer. These pathologies underscore the critical role of mcm⁵U-mediated translational regulation in normal human development and health.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the function of 5-methoxycarbonylmethyluridine in tRNA.

Detection and Quantification of mcm⁵U by HPLC-Coupled Mass Spectrometry

This protocol describes the quantitative analysis of modified ribonucleosides in tRNA using a liquid chromatography-mass spectrometry (LC-MS) approach.[8][9][10]

6.1.1. tRNA Isolation and Purification

-

Cell Culture and Harvesting: Grow cells to the desired density and harvest by centrifugation. For yeast, this is typically mid-log phase.

-

Total RNA Extraction: Lyse cells and extract total RNA using a standard method such as hot acid phenol-chloroform extraction.

-

tRNA Purification: Isolate total tRNA from the total RNA sample by size-exclusion or anion-exchange high-performance liquid chromatography (HPLC).

6.1.2. Enzymatic Hydrolysis of tRNA

-

To 1-5 µg of purified tRNA, add a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and bacterial alkaline phosphatase) in a suitable buffer.

-

Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of the tRNA into individual ribonucleosides.

-

Filter the resulting ribonucleoside mixture to remove enzymes before LC-MS analysis.

6.1.3. LC-MS Analysis

-

Chromatographic Separation: Inject the ribonucleoside sample onto a reversed-phase C18 HPLC column. Use a gradient of aqueous mobile phase (e.g., ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile) to separate the different ribonucleosides.

-

Mass Spectrometry Detection: Couple the HPLC eluent to a triple quadrupole mass spectrometer operating in positive ion mode.

-

Quantification: Use dynamic multiple reaction monitoring (MRM) to detect and quantify each modified ribonucleoside based on its specific parent-to-product ion transition. The quantity of mcm⁵U can be determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

In Vitro Translation Assay to Assess Codon Recognition Efficiency

This assay measures the efficiency of translation of a specific codon by a purified tRNA.[11][12]

6.2.1. Preparation of Components

-

Ribosomes: Purify 70S (prokaryotic) or 80S (eukaryotic) ribosomes from a suitable source (e.g., E. coli or rabbit reticulocytes).

-

mRNA Template: Synthesize an mRNA template containing the codon of interest (e.g., AAA for Lysine) using in vitro transcription.

-

tRNA: Purify the specific tRNA isoacceptor with and without the mcm⁵U modification. This can be achieved by overexpressing the tRNA in wild-type and mcm⁵U-deficient (e.g., trm9Δ) yeast strains, followed by purification.[13][14][15]

-

Aminoacyl-tRNA Synthetase: Purify the cognate aminoacyl-tRNA synthetase to charge the tRNA with its corresponding amino acid.

-

Translation Factors: Purify the necessary initiation, elongation, and termination factors.

6.2.2. Translation Reaction

-

Set up the translation reaction in a suitable buffer containing all the prepared components, including an energy-regenerating system (ATP, GTP, creatine (B1669601) phosphate, and creatine kinase).

-

Initiate the reaction by adding the mRNA template.

-

Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C).

-

Take aliquots at different time points and quench the reaction.

6.2.3. Analysis of Translation Product

-

The translation product is typically a dipeptide or tripeptide containing a radiolabeled amino acid.

-

Separate the product from unreacted amino acids by electrophoresis or chromatography.

-

Quantify the amount of product formed over time to determine the rate and efficiency of translation for the mcm⁵U-modified versus unmodified tRNA.

Ribosome Profiling

Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation. It can be used to assess the impact of mcm⁵U deficiency on the translation of all mRNAs in the cell.[16][17][18][19]

6.3.1. Preparation of Ribosome-Protected mRNA Fragments

-

Treat cells with a translation inhibitor (e.g., cycloheximide) to stall ribosomes on the mRNA.

-

Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Treat the lysate with RNase to digest the mRNA that is not protected by the ribosomes.

-

Isolate the monosomes by sucrose (B13894) gradient centrifugation.

-

Extract the ribosome-protected mRNA fragments (footprints).

6.3.2. Library Preparation and Sequencing

-

Ligate adapters to the 3' and 5' ends of the footprints.

-

Reverse transcribe the footprints into cDNA.

-

Amplify the cDNA by PCR to generate a sequencing library.

-

Sequence the library using a high-throughput sequencing platform.

6.3.3. Data Analysis

-

Align the sequencing reads to the reference genome or transcriptome.

-

The density of reads at each codon reflects the ribosome occupancy at that position.

-

By comparing the ribosome profiles of wild-type and mcm⁵U-deficient cells, one can identify codons and genes where translation is altered due to the absence of the modification.

Conclusion and Future Directions

The 5-methoxycarbonylmethyluridine modification in tRNA is a key player in ensuring the accuracy and efficiency of protein synthesis. Its complex biosynthesis and critical role in codon recognition highlight the intricate layers of regulation involved in translation. The link between mcm⁵U deficiency and human disease opens up new avenues for therapeutic intervention. A deeper understanding of the regulation of the mcm⁵U biosynthetic pathway and its interplay with other cellular processes will be crucial for developing novel strategies to target diseases associated with translational dysregulation. Future research should focus on elucidating the precise molecular mechanisms by which mcm⁵U and its derivatives modulate ribosome dynamics and the differential translation of specific mRNA transcripts in various cellular contexts. The development of high-resolution structural studies of the ribosome in complex with mcm⁵U-modified tRNAs will provide further insights into its mechanism of action.

References

- 1. Trm9 Catalyzed tRNA Modifications Link Translation to the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modomics - A Database of RNA Modifications [genesilico.pl]

- 3. mdpi.com [mdpi.com]

- 4. Structures and Activities of the Elongator Complex and Its Cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRM9-TRM112 methyltransferase complex | SGD [yeastgenome.org]

- 6. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. The Basics: In Vitro Translation | Thermo Fisher Scientific - AE [thermofisher.com]

- 11. academic.oup.com [academic.oup.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jdc.jefferson.edu [jdc.jefferson.edu]

- 15. biorxiv.org [biorxiv.org]

- 16. Performing ribosome profiling to assess translation in vegetative and meiotic yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Selective Ribosome Profiling to study interactions of translating ribosomes in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

role of mcm5U in translational fidelity and efficiency

An In-depth Technical Guide on the Role of 5-methoxycarbonylmethyluridine (mcm5U) in Translational Fidelity and Efficiency

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the accuracy and efficiency of protein synthesis. Among the more than 100 known modifications, those at the wobble position (U34) of the anticodon are particularly important for decoding the genetic message. This guide focuses on 5-methoxycarbonylmethyluridine (mcm5U), a complex modification found at the U34 position in a specific subset of tRNAs in eukaryotes. The absence of mcm5U, often due to mutations in the enzymatic pathways responsible for its synthesis, leads to significant defects in translation, including reduced efficiency (ribosomal pausing) and decreased fidelity (frameshifting and misreading). These defects can cause proteotoxic stress and have been linked to various human diseases, including neurological disorders and cancer. This document details the biosynthesis of mcm5U, its precise roles in enhancing translational efficiency and maintaining fidelity, quantitative effects of its absence, and key experimental protocols for its study.

The Biosynthesis of mcm5U

The formation of mcm5U is a multi-step enzymatic process. The pathway is initiated by the highly conserved Elongator complex, which is composed of six subunits (Elp1-Elp6).[1][2] Elongator is responsible for the first step: the formation of a carboxymethyl (cm5U) intermediate at the wobble uridine (B1682114).[1][3][4]

Following this initial step, the pathway bifurcates. The cm5U intermediate can be converted to 5-carbamoylmethyluridine (B1230082) (ncm5U) by an uncharacterized enzyme, or it can be methylated to form mcm5U.[3] This crucial methylation step is catalyzed by a heterodimeric methyltransferase complex composed of Trm9 (in yeast) or its human homolog ALKBH8, and a stabilizing partner protein, Trm112.[5][6][7] In mammals, ALKBH8 is a bifunctional enzyme that not only possesses methyltransferase activity but also an AlkB-like dioxygenase domain that can further hydroxylate mcm5U to (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U).[8][9]

For a subset of tRNAs, including those for Lysine (UUU), Glutamine (UUG), and Glutamic acid (UUC), the mcm5U modification is a prerequisite for a subsequent thiolation at the C2 position, creating the hypermodified nucleoside 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U).[3][7][10][11] This thiolation step is catalyzed by complexes such as Ncs2/Ncs6 (also known as Ctu1/Ctu2).[4][11] The complete pathway underscores a complex enzymatic cascade required to produce a fully modified wobble uridine.

Role of mcm5U in Translational Efficiency

The primary function of mcm5U and its derivatives is to optimize codon recognition, thereby enhancing the speed and efficiency of translation.[2][12] The wobble position (34) of the tRNA anticodon pairs with the third position of the mRNA codon. Modifications at U34 are crucial for stabilizing this interaction, particularly for codons ending in a purine (B94841) (A or G).

The absence of mcm5U weakens the binding of the tRNA to its cognate codon in the ribosome's A-site.[13] This suboptimal interaction leads to ribosomal pausing or stalling at codons that are decoded by mcm5U-dependent tRNAs (e.g., AAA for Lys, CAA for Gln).[10][13][14] Such pausing slows the overall rate of protein synthesis and can lead to a general disruption of protein homeostasis.[15] In yeast, the severe growth defects associated with Elongator mutants (which lack mcm5U) can be suppressed by overexpressing the specific tRNAs that normally carry this modification, highlighting that the primary defect is in translation efficiency.[12][16]

Role of mcm5U in Translational Fidelity

Beyond efficiency, mcm5U is a critical determinant of translational fidelity, primarily by preventing +1 ribosomal frameshifting.[13][17][18] A +1 frameshift occurs when the ribosome advances four bases on the mRNA instead of three, leading to the synthesis of a non-functional, truncated protein from an altered reading frame.

The absence of the mcm5 modification, or the related mcm5s2U, significantly increases the rate of +1 frameshifting, particularly at slippery sequences involving codons decoded by the hypomodified tRNA.[13][18] This is thought to occur because the weakened codon-anticodon interaction in the A-site allows the tRNA to slip into an alternative reading frame. Studies in Saccharomyces cerevisiae have shown that loss of either the mcm5 or the s2 component of the full modification elevates +1 frameshift rates, and the simultaneous loss of both has a synergistic and more severe effect.[13][18] This demonstrates that both chemical parts of the modification independently contribute to maintaining the correct reading frame.[13]

While the primary role of mcm5U appears to be in promoting efficient reading of cognate codons rather than preventing mis-sense errors, this enhanced efficiency indirectly promotes fidelity.[16] By ensuring rapid and stable binding to the correct codon, the modification reduces the kinetic window of opportunity for misreading or frameshifting events to occur.

Table 1: Quantitative Effects of mcm5U Hypomodification on Translational Fidelity

| Organism | Mutant | Reporter System | Measured Effect | Fold Change | Reference |

| S. cerevisiae | elp3Δ (lacks mcm5) | Ty1-lacZ +1 frameshift reporter | Increased +1 frameshifting | ~2-3 fold | [13] |

| S. cerevisiae | ncs2Δ (lacks s2) | Ty1-lacZ +1 frameshift reporter | Increased +1 frameshifting | ~2-3 fold | [13] |

| S. cerevisiae | elp3Δ ncs2Δ (lacks mcm5 and s2) | Ty1-lacZ +1 frameshift reporter | Synergistic increase in +1 frameshifting | ~10-15 fold | [13] |

| S. cerevisiae | trm9Δ (lacks methyl group of mcm5) | Dual luciferase +1 frameshift reporter | Increased +1 frameshifting | Not specified | [17] |

Note: Fold changes are approximate values derived from published data and may vary based on the specific reporter context.

Key Experimental Methodologies

Studying the role of mcm5U requires a combination of techniques to analyze tRNA modification status, quantify translational effects, and measure fidelity.

Analysis of tRNA Modification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying tRNA modifications.

Protocol Outline:

-

tRNA Isolation: Isolate total RNA from wild-type and mutant cells (e.g., elp3Δ or trm9Δ) and enrich for the small RNA fraction.

-

Enzymatic Digestion: Digest the purified tRNA to single nucleosides using enzymes like nuclease P1 and bacterial alkaline phosphatase.

-

LC Separation: Separate the resulting nucleosides using a reverse-phase high-performance liquid chromatography (HPLC) column.

-

MS/MS Detection: Analyze the eluate using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific mass transitions are used to detect and quantify each nucleoside (e.g., for mcm5U, the transition is m/z 317 to 185).[6]

-

Quantification: Compare the peak areas of modified nucleosides (like cm5U and mcm5U) between wild-type and mutant samples to determine the effect of the gene deletion.[6][7][9]

Frameshift Reporter Assays

These assays, typically using dual-luciferase or lacZ reporters, are used to quantify the frequency of ribosomal frameshifting in vivo.

Protocol Outline:

-

Construct Design: A reporter gene (e.g., firefly luciferase) is placed downstream of a "slippery sequence" known to induce frameshifting. The reporter is in the +1 frame relative to the upstream gene (e.g., Renilla luciferase).

-

Transformation: The reporter plasmid is transformed into wild-type and tRNA modification-deficient yeast strains.

-

Cell Culture and Lysis: Cells are grown under defined conditions and then lysed to release the reporter proteins.

-

Enzymatic Assay: The activities of both luciferases are measured using a luminometer.

-

Calculate Frameshift Frequency: The ratio of firefly to Renilla luciferase activity is calculated. An increase in this ratio in mutant strains compared to wild-type indicates a higher rate of +1 frameshifting.[13]

Ribosome Profiling

This powerful technique provides a snapshot of ribosome positions on all mRNAs in the cell, allowing for the identification of sites of translational pausing.

Protocol Outline:

-

Inhibit Translation: Treat cells with an elongation inhibitor like cycloheximide (B1669411) to freeze ribosomes on mRNAs.

-

Nuclease Digestion: Lyse the cells and digest the unprotected mRNA with RNase I, leaving only the ribosome-protected mRNA fragments (footprints).

-

Isolate Ribosome-Footprint Complexes: Isolate the 80S monosome complexes by sucrose (B13894) gradient centrifugation.

-

Library Preparation: Extract the mRNA footprints, convert them to cDNA, and prepare a library for high-throughput sequencing.

-

Sequencing and Analysis: Sequence the library and map the reads back to the transcriptome. An accumulation of reads at specific codons in mutant cells indicates ribosome stalling.[10]

References

- 1. Elongator, a conserved complex required for wobble uridine modifications in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elongator complex influences telomeric gene silencing and DNA damage response by its role in wobble uridine tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modifications of the human tRNA anticodon loop and their associations with genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human AlkB Homolog ABH8 Is a tRNA Methyltransferase Required for Wobble Uridine Modification and DNA Damage Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mammalian ALKBH8 Possesses tRNA Methyltransferase Activity Required for the Biogenesis of Multiple Wobble Uridine Modifications Implicated in Translational Decoding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of Trm9- and ALKBH8-like proteins in the formation of modified wobble uridines in Arabidopsis tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Elongator Complex Influences Telomeric Gene Silencing and DNA Damage Response by Its Role in Wobble Uridine tRNA Modification | PLOS Genetics [journals.plos.org]

- 13. Independent suppression of ribosomal +1 frameshifts by different tRNA anticodon loop modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wobble uridine modifications–a reason to live, a reason to die?! - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scienceopen.com [scienceopen.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Eukaryotic Biosynthesis of 5-Methoxycarbonylmethyluridine (mcm5U)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthesis pathway of 5-methoxycarbonylmethyluridine (mcm5U), a crucial modified nucleoside found at the wobble position of certain tRNAs in eukaryotes. Understanding this pathway is critical for research in translation fidelity, cellular stress responses, and the development of novel therapeutics targeting these processes.

The Core Biosynthesis Pathway of 5-methoxycarbonylmethyluridine (mcm5U)

The synthesis of mcm5U is a multi-step enzymatic process primarily involving two key protein complexes: the Elongator complex and the Trm9/ALKBH8 methyltransferase. The pathway begins with a uridine (B1682114) at the wobble position (U34) of a specific tRNA molecule and culminates in the formation of the mature mcm5U modification.

The initial and essential step is catalyzed by the highly conserved six-subunit Elongator complex (composed of Elp1-6). This complex is responsible for the formation of an intermediate, 5-carboxymethyluridine (B57136) (cm5U), on the target tRNA.[1][2][3][4][5] While the Elongator complex has been implicated in various cellular processes, its primary role in yeast is the formation of side chains on uridines at the wobble position in tRNA.[4]

Following the action of the Elongator complex, the cm5U intermediate is then methylated to form mcm5U. This reaction is catalyzed by a heterodimeric methyltransferase complex. In yeast, this complex consists of the Trm9 enzymatic subunit and the Trm112 structural protein.[6][7] In mammals, the functional homolog is the ALKBH8 enzyme, which also requires interaction with a small accessory protein, TRM112, to form a functional tRNA methyltransferase.[8][9][10] This methylation step utilizes S-adenosylmethionine (SAM) as the methyl donor.[6]

There is an alternative pathway for the cm5U intermediate, which can be converted to 5-carbamoylmethyluridine (B1230082) (ncm5U) by an uncharacterized enzyme.[2] The presence of either the mcm5 or ncm5 side chain is a prerequisite for further modifications, such as the 2-thiolation that forms 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U).

Quantitative Data on the mcm5U Biosynthesis Pathway

While extensive research has been conducted on the enzymes involved in mcm5U biosynthesis, detailed kinetic parameters are not always readily available in a consolidated format. The following table summarizes the available quantitative data for the key enzymes in this pathway. It is important to note that kinetic parameters can vary depending on the specific substrates and experimental conditions.

| Enzyme/Complex | Organism | Substrate(s) | Km | kcat | Catalytic Efficiency (kcat/Km) | Reference(s) |

| Elongator Complex | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Trm9/ALKBH8 | Thermococcus kodakaraensis (Trm10, a related tRNA methyltransferase) | tRNA-G | 0.18 ± 0.04 µM | (3.9 ± 0.3) x 10-3 min-1 | ~0.022 µM-1min-1 | [11] |

| Thermococcus kodakaraensis (Trm10) | tRNA-A | 0.25 ± 0.04 µM | (7.8 ± 0.4) x 10-3 min-1 | ~0.031 µM-1min-1 | [11] | |

| Thermococcus kodakaraensis (Trm10) | S-adenosylmethionine (SAM) | 3-6 µM | - | - | [11] | |

| Substrate Concentration | ||||||

| S-adenosylmethionine (SAM) | Rat Liver Tissue | - | 50 – 100 nmol/g | - | - | [12] |

| Human Plasma | - | 50-150 nmol/L | - | - | [13] |

Note: Kinetic data for the Elongator complex is currently not well-defined in the literature. The data for Trm10, a related tRNA methyltransferase, is provided as a reference.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of mcm5U biosynthesis.

Purification of Total tRNA from Eukaryotic Cells

This protocol is essential for obtaining the substrate for in vitro modification assays and for the analysis of in vivo modification status.

Materials:

-

Yeast cells or other eukaryotic cells

-

Phenol (water-saturated)

-

Chloroform

-

Ethanol (70% and 100%)

-

DE52 cellulose (B213188)

-

DE52 binding buffer (e.g., 0.1 M Tris-HCl, pH 7.5, 10 mM MgCl2, 0.3 M NaCl)

-

tRNA elution buffer (e.g., 0.1 M Tris-HCl, pH 7.5, 10 mM MgCl2, 1 M NaCl)

-

Nuclease-free water

Procedure:

-

Cell Lysis: Harvest cells and resuspend in a suitable lysis buffer. Perform phenol-chloroform extraction to remove proteins and lipids.

-

RNA Precipitation: Precipitate the total RNA from the aqueous phase using isopropanol or ethanol.

-

DE52 Column Chromatography:

-

Prepare a DE52 cellulose column.

-

Dissolve the RNA pellet in DE52 binding buffer and load it onto the column.

-

Wash the column with DE52 binding buffer to remove DNA and other contaminants.

-

Elute the tRNA with tRNA elution buffer.

-

-

tRNA Precipitation and Quantification: Precipitate the eluted tRNA with ethanol, wash the pellet with 70% ethanol, and resuspend in nuclease-free water. Quantify the tRNA concentration using a spectrophotometer.

In Vitro Reconstitution of mcm5U Biosynthesis

This protocol allows for the study of the enzymatic activity of the Elongator and Trm9/ALKBH8 complexes in a controlled environment.

Materials:

-

Purified total tRNA (from a strain lacking mcm5U, e.g., trm9Δ yeast)

-

Purified Elongator complex

-

Purified Trm9/ALKBH8-TRM112 complex

-

S-adenosylmethionine (SAM)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Radiolabeled [3H]-SAM (for activity measurement)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified tRNA, Elongator complex, Trm9/ALKBH8-TRM112 complex, and SAM (including a trace amount of radiolabeled SAM) in the reaction buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 30°C for yeast enzymes) for a specified time (e.g., 1-2 hours).

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., phenol-chloroform).

-

tRNA Precipitation: Precipitate the tRNA from the aqueous phase.

-

Activity Measurement: If using radiolabeled SAM, measure the incorporation of the radiolabel into the tRNA using a scintillation counter.

-

Analysis of Modification: The resulting tRNA can be digested into nucleosides and analyzed by HPLC-MS to confirm the formation of mcm5U.

HPLC-MS Analysis of Modified Nucleosides

This is the gold-standard method for identifying and quantifying modified nucleosides in a tRNA sample.

Materials:

-

Purified tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer

Procedure:

-

tRNA Digestion:

-

Incubate the tRNA sample with nuclease P1 to digest it into 5'-mononucleotides.

-

Subsequently, treat with bacterial alkaline phosphatase to dephosphorylate the mononucleotides into nucleosides.

-

-

HPLC Separation:

-

Inject the digested sample into the HPLC system.

-

Separate the nucleosides using a gradient of ammonium acetate buffer and acetonitrile on a C18 column.

-

-

Mass Spectrometry Detection:

-

The eluent from the HPLC is directly introduced into the mass spectrometer.

-

Identify and quantify the nucleosides based on their specific mass-to-charge ratios and retention times. Standard curves with known amounts of modified nucleosides are used for absolute quantification.

-

Conclusion

The biosynthesis of 5-methoxycarbonylmethyluridine is a fundamental pathway in eukaryotes that ensures the fidelity and efficiency of protein translation. This technical guide has outlined the core enzymatic steps, provided available quantitative data, and detailed the essential experimental protocols for its study. Further research into the kinetic properties of the Elongator complex and the regulatory mechanisms governing this pathway will undoubtedly provide deeper insights into its biological significance and potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. Elongator-a tRNA modifying complex that promotes efficient translational decoding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The complete structure of the Elongator complex – Glatt-lab [glatt-lab.pl]

- 4. Elongator, a conserved complex required for wobble uridine modifications in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An early step in wobble uridine tRNA modification requires the Elongator complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trm9 Catalyzed tRNA Modifications Link Translation to the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trm9-Catalyzed tRNA Modifications Regulate Global Protein Expression by Codon-Biased Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mammalian ALKBH8 Possesses tRNA Methyltransferase Activity Required for the Biogenesis of Multiple Wobble Uridine Modifications Implicated in Translational Decoding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mammalian ALKBH8 possesses tRNA methyltransferase activity required for the biogenesis of multiple wobble uridine modifications implicated in translational decoding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 13. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Fifth Base: A Technical Guide to 5-Methoxycarbonylmethyluridine (mcm5U) in tRNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring translational fidelity and efficiency. Among the more than 150 known modifications, 5-methoxycarbonylmethyluridine (mcm5U) stands out for its crucial role at the wobble position of the tRNA anticodon. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and multifaceted significance of mcm5U. We delve into the intricate enzymatic pathways responsible for its synthesis, its impact on codon recognition and protein translation, and its implications in cellular stress responses and disease. This document further presents a compilation of quantitative data, detailed experimental protocols for its detection and analysis, and visual representations of its biochemical pathway and analytical workflows to serve as a comprehensive resource for the scientific community.

Discovery and Chemical Identity

First identified as a constituent of yeast tRNA, 5-methoxycarbonylmethyluridine (mcm5U) is a hypermodified pyrimidine (B1678525) nucleoside.[1] It is a derivative of uridine (B1682114), characterized by the addition of a methoxycarbonylmethyl group at the C5 position of the uracil (B121893) base.

Chemical Structure:

-

IUPAC Name: methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate[1][2]

The Biosynthetic Pathway of mcm5U

The formation of mcm5U at the wobble position (position 34) of specific tRNAs is a multi-step enzymatic process primarily elucidated in yeast.[4] The pathway begins with a uridine residue and involves the sequential action of several key enzyme complexes.

The initial and crucial step is catalyzed by the highly conserved Elongator complex, which is composed of six subunits (Elp1-Elp6). This complex is responsible for adding a carboxymethyl group to the uridine, forming the intermediate 5-carboxymethyluridine (B57136) (cm5U).[5] Following this, the methyltransferase Trm9, in a complex with Trm112, utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the carboxyl group of cm5U, yielding the final mcm5U modification.[6] In some tRNAs, particularly those decoding codons for Lys, Gln, and Glu, the mcm5U can be further modified to 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U).[4]

References

- 1. Experimental and computational workflow for the analysis of tRNA pools from eukaryotic cells by mim-tRNAseq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A versatile tRNA modification-sensitive northern blot method with enhanced performance: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. tRNA Modifications and Modifying Enzymes in Disease, the Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of tRNA Modifications and tRNA-Modifying Enzymes on Proteostasis and Human Disease [mdpi.com]

- 5. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tRNA modifications regulate translation during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes in 5-Methoxycarbonylmethyluridine (mcm mcm⁵U) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 5-methoxycarbonylmethyluridine (mcm⁵U), a crucial modification of the wobble uridine (B1682114) in transfer RNA (tRNA). Understanding the enzymes involved in this pathway is critical for research in gene translation, cellular stress responses, and the development of novel therapeutics targeting these processes.

The Biosynthetic Pathway of 5-Methoxycarbonylmethyluridine (mcm⁵U)

The synthesis of mcm⁵U is a two-step enzymatic process that occurs at the wobble position (U34) of specific tRNAs. This modification is essential for accurate and efficient protein translation. The pathway involves two key multi-protein complexes: the Elongator complex and the Trm9/Trm112 methyltransferase complex (or its human homolog, ALKBH8/TRM112).

The established biosynthetic pathway is as follows:

-

Carboxymethylation of Uridine: The Elongator complex catalyzes the formation of the intermediate 5-carboxymethyluridine (B57136) (cm⁵U) from uridine at the wobble position of the tRNA.[1][2][3][4][5][6][7][8]

-

Methylation of cm⁵U: The Trm9/Trm112 complex (in yeast) or the ALKBH8/TRM112 complex (in mammals) then methylates cm⁵U to produce the final mcm⁵U modification.[1][2][3][4][9][10][11]

An alternative pathway involving 5-carbamoylmethyluridine (B1230082) (ncm⁵U) as an intermediate has been proposed, though the precise sequence of these reactions is still under investigation.[2][3]

Core Enzymes and Their Functions

The Elongator Complex

The Elongator complex is a highly conserved multi-subunit complex responsible for the initial and essential step in mcm⁵U synthesis.[5][7][8] It is composed of six subunits, Elp1 through Elp6, which form a functional holoenzyme.[12] The Elp3 subunit harbors the catalytic activity, which is dependent on acetyl-CoA.[11][13]

-

Function: Catalyzes the formation of 5-carboxymethyluridine (cm⁵U) from a uridine residue at the wobble position of tRNA.[1][2][3][4]

-

Subunits: Elp1, Elp2, Elp3, Elp4, Elp5, Elp6.[12]

-

Cofactors: Acetyl-CoA.[11]

Trm9/Trm112 and ALKBH8/TRM112 Complexes

This heterodimeric methyltransferase complex is responsible for the final step in mcm⁵U biosynthesis.

-

In Yeast (Trm9/Trm112): Trm9 is the catalytic subunit that transfers a methyl group from S-adenosyl-L-methionine (SAM) to cm⁵U. Trm112 is a crucial accessory protein that stabilizes Trm9 and is required for its enzymatic activity.[1][2][3][9][10][11]

-

In Mammals (ALKBH8/TRM112): ALKBH8 is the human homolog of Trm9 and contains both a methyltransferase domain and an AlkB-like dioxygenase domain.[1][4][14] The methyltransferase domain, in complex with TRM112 (the human homolog of Trm112), carries out the methylation of cm⁵U to mcm⁵U.[4][12][15] The dioxygenase domain can further hydroxylate mcm⁵U in certain tRNAs.[14]

Quantitative Data on Enzyme Activity

While detailed kinetic studies are ongoing, specific Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for the enzymes in the mcm⁵U synthesis pathway are not consistently reported in a simple tabular format across the literature. The available quantitative data is summarized below.

| Enzyme/Complex | Organism | Substrate(s) | Parameter | Value | Reference(s) |

| ALKBH8-MT/TRM112 | Human | Alkbh8-/- mouse liver tRNA | Methyltransferase Activity | Titration-dependent increase in mcm⁵U with a corresponding decrease in cm⁵U. At 100 pmol of enzyme, the ratio of mcm⁵U to cm⁵U is approximately 1:1. | [12] |

| Elongator Complex (ELP123 variants) | Human | tRNAGln(UUG), Acetyl-CoA | Acetyl-CoA Hydrolysis Rate | Wild-type: ~0.18 min-1. Various mutants show a 3-4 fold reduction in activity. | [9] |

Experimental Protocols

In Vitro Methyltransferase Assay for Trm9/Trm112 and ALKBH8/TRM112

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a tRNA substrate.

Workflow:

Detailed Methodology:

-

Substrate Preparation:

-

Isolate total tRNA from a yeast strain with a deletion of the TRM9 gene (trm9Δ) or from an Alkbh8 knockout mouse model. This tRNA will have cm⁵U but not mcm⁵U, serving as an ideal substrate.[16]

-

Alternatively, total tRNA from a wild-type source can be treated by saponification to convert mcm⁵U to cm⁵U, though this can lead to some tRNA degradation.[16]

-

-

Reaction Mixture: Prepare the following reaction mixture on ice in a final volume of 50 µL:

-

50 mM Phosphate Buffer (pH 7.5)

-

0.1 mM EDTA

-

10 mM MgCl₂

-

10 mM NH₄Cl

-

0.1 mg/mL Bovine Serum Albumin (BSA)

-

10 µM S-adenosyl-L-methionine (SAM), including [³H-methyl]-SAM (specific activity of ~0.87 Ci/mmol)

-

1.5 pmol of purified Trm9/Trm112 or ALKBH8/TRM112 complex

-

1.5 µM total tRNA (substrate)

-

-

Reaction Incubation:

-

Initiate the reaction by adding the substrate tRNA to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

-

Stopping the Reaction and tRNA Precipitation:

-

Stop the reaction by adding 2.5 volumes of ice-cold 99% ethanol (B145695).

-

Incubate at -20°C to precipitate the tRNA.

-

Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the tRNA.

-

-

Quantification:

-

Carefully remove the supernatant.

-

Wash the tRNA pellet with 70% ethanol to remove unincorporated [³H]-SAM.

-

Resuspend the pellet in nuclease-free water.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Analysis of Modified Nucleosides by LC-MS/MS

This method allows for the direct identification and quantification of cm⁵U and mcm⁵U in a tRNA sample.

Workflow:

Detailed Methodology:

-

tRNA Isolation:

-

Enzymatic Digestion to Nucleosides:

-

To approximately 10 µg of purified tRNA, add a mixture of nuclease P1 and bacterial alkaline phosphatase in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).

-

Incubate at 37°C for at least 2 hours to ensure complete digestion of the tRNA into individual nucleosides.

-

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the nucleosides using a reversed-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[3]

-

Detect and quantify the nucleosides using the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor and product ion transitions for cm⁵U and mcm⁵U.

-

Elongator Complex Activity Assay (Acetyl-CoA Hydrolysis)

This assay indirectly measures the activity of the Elongator complex by quantifying the hydrolysis of acetyl-CoA, which is dependent on the presence of the tRNA substrate.[14]

Detailed Methodology:

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing:

-

0.3 µM of purified Elongator complex (or its subcomplexes like ELP123)

-

2 µM of a suitable tRNA substrate (e.g., human bulk tRNA)

-

100 µM Acetyl-CoA

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

-

-

Incubate the reaction at 37°C for 3 hours.

-

-

Sample Preparation for Quantification:

-

Filter the reaction mixture through a 3 kDa molecular weight cutoff filter to separate the proteins from the smaller molecules, including unreacted acetyl-CoA and the product, coenzyme A (CoA).

-

Collect the flow-through.

-

-

Quantification of Acetyl-CoA:

-

Quantify the amount of remaining acetyl-CoA in the flow-through using a commercial Acetyl-CoA Assay Kit, following the manufacturer's instructions.

-

The activity of the Elongator complex is determined by the decrease in acetyl-CoA concentration compared to a no-enzyme control.

-

Conclusion

The synthesis of 5-methoxycarbonylmethyluridine is a fundamental biological process governed by the sequential actions of the Elongator and Trm9/Trm112 (or ALKBH8/TRM112) complexes. The experimental protocols detailed in this guide provide a robust framework for investigating the function of these enzymes. Further research to elucidate the precise kinetic parameters and regulatory mechanisms of this pathway will be invaluable for understanding its role in health and disease, and for the development of targeted therapeutic strategies.

References

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 3. Structures and Activities of the Elongator Complex and Its Cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plant Elongator—Protein Complex of Diverse Activities Regulates Growth, Development, and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 8. Elongator: An Ancestral Complex Driving Transcription and Migration through Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Elongator, a conserved complex required for wobble uridine modifications in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mammalian ALKBH8 Possesses tRNA Methyltransferase Activity Required for the Biogenesis of Multiple Wobble Uridine Modifications Implicated in Translational Decoding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of activation of methyltransferases involved in translation by the Trm112 ‘hub’ protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cryo-EM structure of the fully assembled Elongator complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mammalian ALKBH8 possesses tRNA methyltransferase activity required for the biogenesis of multiple wobble uridine modifications implicated in translational decoding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elongator Complex: A Linchpin in tRNA Modification and Translational Fidelity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Elongator complex, a highly conserved six-subunit protein ensemble (Elp1-Elp6), plays a pivotal role in eukaryotic gene expression through its essential function in the post-transcriptional modification of transfer RNA (tRNA). Specifically, Elongator catalyzes the initial and rate-limiting step in the formation of 5-methoxycarbonylmethyluridine (mcm5U) and its derivatives at the wobble position (U34) of specific tRNAs. This modification is critical for accurate and efficient translation of messenger RNA (mRNA), ensuring proteome integrity. Dysregulation of the Elongator complex is implicated in a spectrum of human pathologies, including neurodegenerative diseases and cancer, making it a compelling target for therapeutic intervention. This guide provides a comprehensive technical overview of the Elongator complex's function in mcm5U formation, detailing its molecular mechanism, subunit architecture, and the experimental methodologies used to investigate its activity.

Introduction to the Elongator Complex and mcm5U Formation

The fidelity of protein synthesis relies on the precise recognition of mRNA codons by the corresponding tRNA anticodons. The wobble hypothesis allows for some flexibility in the third base of the codon, and this flexibility is often modulated by chemical modifications of the anticodon loop, particularly at the U34 position. The mcm5U modification and its thiolated derivative, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), are crucial for the efficient decoding of codons ending in A and G, particularly for amino acids such as Lysine, Glutamine, and Glutamic acid.[1][2]

The Elongator complex is the key enzymatic machinery responsible for initiating the mcm5U biosynthetic pathway.[2] It is composed of two subcomplexes: a catalytic core subcomplex (Elp1, Elp2, and Elp3) and an accessory subcomplex (Elp4, Elp5, and Elp6).[3] The catalytic activity resides within the Elp3 subunit, which harbors a radical S-adenosyl-L-methionine (SAM) domain and a putative histone acetyltransferase (HAT) domain.[2]

The Molecular Mechanism of Elongator-Mediated mcm5U Formation

The formation of mcm5U is a multi-step process that begins with the Elongator-dependent modification of U34 on target tRNAs. The currently accepted model posits that Elongator catalyzes the formation of an intermediate, 5-carboxymethyluridine (B57136) (cm5U).[2] This reaction is thought to involve the radical SAM domain of Elp3, which utilizes S-adenosylmethionine as a cofactor.

Following the formation of cm5U, subsequent enzymatic steps are carried out by other proteins. The methyltransferase complex Trm9/Trm112 is responsible for the methylation of the carboxyl group to yield mcm5U.[3] In some tRNAs, a further thiolation step at the 2-position of the uridine (B1682114) ring, catalyzed by the Ncs2/Ncs6 complex, leads to the formation of mcm5s2U.[3]

Figure 1: The mcm5U tRNA modification pathway.Architecture of the Elongator Complex

Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the eukaryotic Elongator complex, revealing its intricate architecture.[1][4][5][6][7] The complex is a dodecamer, containing two copies of each of the six subunits. The Elp1, Elp2, and Elp3 subunits form a stable core, while the Elp4, Elp5, and Elp6 subunits assemble into a hexameric ring-like structure that associates with the core.

The large Elp1 subunit acts as a scaffold for the complex, interacting with both Elp2 and Elp3.[3] Elp2 appears to be crucial for the structural integrity of the core complex. The catalytic Elp3 subunit is positioned at the heart of the core, where it can access the tRNA substrate. The Elp4/5/6 subcomplex is thought to play a role in tRNA binding and release.[7]

Figure 2: Architecture of the Elongator complex.Regulation of Elongator Activity

The activity of the Elongator complex is tightly regulated to meet the cell's translational demands. This regulation occurs through various mechanisms, including post-translational modifications and interactions with other cellular factors. For instance, in yeast, the TORC1 and TORC2 signaling pathways have been shown to reciprocally regulate Elongator activity in response to nutrient availability.[8] Furthermore, the Elongator complex has been linked to the Cdc42-dependent mitogen-activated protein kinase (MAPK) pathway, suggesting a role in coordinating cell growth and signaling with translational capacity.[9][10]

Quantitative Analysis of mcm5U Formation

The functional consequence of Elongator deficiency is a significant reduction in the levels of mcm5U and mcm5s2U modified tRNAs. This reduction can be quantified using various analytical techniques, providing insights into the severity of the defect and its correlation with disease phenotypes.

| Condition | Organism/Cell Type | Elongator Subunit Affected | Modification Measured | Reduction in Modification Level | Reference |

| Familial Dysautonomia (FD) | Human Brain Tissue | ELP1 (IKAP) | mcm5s2U | Reduced levels observed | [10] |

| Familial Dysautonomia (FD) | Human Fibroblast Cell Lines | ELP1 (IKAP) | mcm5s2U | Reduced levels observed | [10] |

| FD Fibroblasts + RECTAS | Human Fibroblast Cell Lines | ELP1 (IKAP) | mcm5s2U | Recovery of modification levels | [11] |

| elp3Δ mutant | Saccharomyces cerevisiae | ELP3 | mcm5U and mcm5s2U | Complete or near-complete loss | [12] |

| elpc-1 mutant | Caenorhabditis elegans | ELPC-1 (Elp1 homolog) | mcm5s2U | Not detected | [9] |

| elp6 mutant | Mus musculus (mouse) | ELP6 | Not specified, but implied reduction | Associated with neurodegeneration | [7] |

Experimental Protocols

Analysis of tRNA Modifications by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the levels of modified nucleosides, including mcm5U and its derivatives, in total tRNA extracts.

Methodology:

-

tRNA Isolation: Isolate total tRNA from cells or tissues using standard phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

tRNA Digestion: Digest the purified tRNA to single nucleosides using a combination of nuclease P1 and bacterial alkaline phosphatase.

-

HPLC Separation: Separate the resulting nucleosides by reversed-phase HPLC on a C18 column using a gradient of a suitable buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Detection and Quantification: Detect the nucleosides using a diode array detector (DAD) to monitor absorbance at specific wavelengths (e.g., 254 nm and 314 nm for thiolated nucleosides). Quantify the amount of each modified nucleoside by integrating the peak area and comparing it to a standard curve of known nucleosides.

Analysis of tRNA Modifications by Mass Spectrometry (MS)

Objective: To identify and quantify modified nucleosides with high sensitivity and specificity.

Methodology:

-

tRNA Isolation and Digestion: Follow the same procedure as for HPLC analysis.

-

LC-MS/MS Analysis: Couple the HPLC system to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).

-

Data Acquisition: Acquire data in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of specific modified nucleosides, or in data-dependent acquisition (DDA) mode for untargeted analysis.

-

Data Analysis: Identify modified nucleosides based on their specific precursor and fragment ion masses. Quantify the abundance of each modification by integrating the area of the corresponding chromatographic peak.

γ-Toxin Cleavage Assay for mcm5s2U Detection

Objective: To specifically detect the presence of the mcm5s2U modification in tRNA. The γ-toxin from Kluyveromyces lactis is an endonuclease that specifically cleaves tRNAs containing the mcm5s2U modification at the 3'-side of the wobble uridine.

Methodology:

-

tRNA Isolation: Isolate total RNA from the cells of interest.

-

γ-Toxin Treatment: Incubate the isolated RNA with purified γ-toxin under appropriate buffer conditions.

-

Analysis of Cleavage Products:

-

Northern Blotting: Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE), transfer to a membrane, and probe with a labeled oligonucleotide specific for the tRNA of interest. The appearance of a cleavage product indicates the presence of mcm5s2U.

-

Primer Extension: Use a radiolabeled primer that anneals downstream of the cleavage site and perform reverse transcription. The presence of a shorter cDNA product indicates cleavage.

-

Quantitative RT-PCR (qRT-PCR): Design primers that flank the cleavage site. Cleavage will prevent the amplification of a full-length product, leading to a decrease in the PCR signal, which can be quantified.

-

In Vitro Reconstitution of Elongator Activity

Objective: To biochemically reconstitute the mcm5U formation activity of the Elongator complex in a controlled in vitro system.

Methodology:

-

Protein Expression and Purification: Individually express and purify all six subunits of the Elongator complex (Elp1-Elp6) using a suitable expression system (e.g., insect cells or E. coli).

-

Complex Reconstitution: Mix the purified subunits in stoichiometric amounts to allow for the assembly of the holo-Elongator complex. The assembly can be confirmed by size-exclusion chromatography or native gel electrophoresis.

-

In Vitro Modification Assay:

-

Substrate: Use in vitro transcribed, unmodified tRNA specific for an amino acid that is normally modified with mcm5U (e.g., tRNA-Lys(UUU)).

-

Reaction: Incubate the reconstituted Elongator complex with the tRNA substrate, S-adenosylmethionine (SAM), and acetyl-CoA in a suitable reaction buffer.

-

Analysis: Analyze the formation of the cm5U or mcm5U modification using HPLC or mass spectrometry as described above. For a more direct readout, radiolabeled precursors (e.g., [3H]-SAM) can be used, and the incorporation of radioactivity into the tRNA can be measured.

-

Conclusion and Future Directions

The Elongator complex stands as a critical regulator of translational efficiency and proteome stability through its fundamental role in mcm5U tRNA modification. The elucidation of its structure and function has provided significant insights into the intricate mechanisms governing gene expression. The strong association of Elongator dysfunction with human diseases underscores its importance as a potential therapeutic target. Future research will likely focus on further dissecting the regulatory networks that control Elongator activity, identifying small molecule modulators of its function, and exploring the full extent of its impact on cellular physiology and pathology. The continued development and application of advanced analytical and biochemical techniques will be instrumental in advancing our understanding of this essential molecular machine.

References

- 1. [PDF] Cryo-EM structure of the fully assembled Elongator complex | Semantic Scholar [semanticscholar.org]

- 2. Elongator, a conserved complex required for wobble uridine modifications in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Elongator Dependent tRNA Modification Pathways in Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM structure of the fully assembled Elongator complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. The tRNA Modification Complex Elongator Regulates the Cdc42-Dependent Mitogen-Activated Protein Kinase Pathway That Controls Filamentous Growth in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The tRNA modification complex elongator regulates the Cdc42-dependent mitogen-activated protein kinase pathway that controls filamentous growth in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A quantitative yeast aging proteomics analysis reveals novel aging regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Trm9 and ALKBH8 in mcm5U Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the enzymatic machinery responsible for the 5-methoxycarbonylmethyluridine (mcm5U) modification of tRNA at the wobble position. It focuses on the functions of tRNA methyltransferase 9 (Trm9) and its mammalian homolog, AlkB Homolog 8 (ALKBH8), detailing their biochemical roles, the pathways they participate in, and the methodologies used to study them.

Core Concepts: The mcm5U Methylation Pathway

Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble uridine (B1682114) (U34) of the anticodon loop, are crucial for ensuring the accuracy and efficiency of protein translation.[1][2][3][4] The mcm5U modification and its derivatives are found in tRNAs decoding specific arginine and glutamic acid codons.[2] The biogenesis of mcm5U is a multi-step process involving a conserved family of enzymes.

1.1 Yeast Trm9: The Archetype Methyltransferase

In Saccharomyces cerevisiae, the final step in the formation of 5-methylcarbonylmethyluridine (mcm5U) and its 2-thiolated derivative (mcm5s2U) is catalyzed by the Trm9 protein.[2][5] Trm9 functions as an S-adenosyl methionine (SAM)-dependent methyltransferase.[2][5] It acts upon the precursor molecule, 5-carboxymethyluridine (B57136) (cm5U), which is synthesized by the Elongator complex.[6][7] For its activity, Trm9 forms a stable, functional complex with a small accessory protein, Trm112.[8][9] The absence of Trm9 leads to the loss of mcm5U and mcm5s2U modifications, which impairs the translation of specific mRNAs enriched in AGA and GAA codons, particularly those involved in the DNA damage response.[2][6][10][11]

1.2 Mammalian ALKBH8: A Multifunctional Homolog

In mammals, the functional homolog of yeast Trm9 is ALKBH8.[1][5][12][13] ALKBH8 is a multi-domain protein comprising:

-

An N-terminal RNA recognition motif (RRM).[12]

-

A central AlkB-like 2-oxoglutarate- and iron-dependent dioxygenase domain.[12][14]

-

A C-terminal methyltransferase (MT) domain, which shares sequence homology with yeast Trm9.[12][15]

The C-terminal MT domain of ALKBH8 catalyzes the same reaction as Trm9: the SAM-dependent methylation of cm5U to form mcm5U.[1][12][13][16] Similar to its yeast counterpart, the methyltransferase activity of ALKBH8 requires interaction with the accessory protein TRM112 to form a functional heterodimeric complex.[8][12] This ALKBH8-mediated methylation is a prerequisite for the subsequent formation of derivative modifications like 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) and 5-methoxycarbonylmethyl-2′-O-methyluridine (mcm5Um).[5][12][17]

Beyond its methyltransferase function, the AlkB domain of ALKBH8 possesses a distinct enzymatic activity, catalyzing the hydroxylation of mcm5U to form (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U) in specific tRNAs, such as tRNA-Gly(UCC).[8][15][18]

The overall pathway for the biosynthesis of mcm5U and its derivatives is a highly conserved process critical for translational fidelity and cellular stress responses.

Quantitative Data: Impact of ALKBH8 Deficiency

Analysis of tRNA from Alkbh8 knockout (Alkbh8-/-) mice reveals a complete loss of mcm5U and its derivatives, confirming ALKBH8's essential role.[12] In the absence of ALKBH8, the precursor cm5U accumulates, alongside other aberrantly modified uridines such as ncm5U.[12]

Table 1: Wobble Uridine Modifications in Liver tRNA from Wild-Type vs. Alkbh8-/- Mice

| Nucleoside Modification | Chemical Formula | Wild-Type (WT) | Alkbh8-/- | Fold Change |

| mcm5U (5-methoxycarbonylmethyluridine) | C12H16N2O8 | Detected | Absent | N/A |

| mcm5Um (5-methoxycarbonylmethyl-2'-O-methyluridine) | C13H18N2O8 | Detected | Absent | N/A |

| mcm5s2U (5-methoxycarbonylmethyl-2-thiouridine) | C12H16N2O7S | Detected | Absent | N/A |

| cm5U (5-carboxymethyluridine) | C11H14N2O8 | Trace | Accumulates | >10x Increase |

| ncm5U (5-carbamoylmethyluridine) | C11H15N3O7 | Detected | Increased | ~2-3x Increase |

Data summarized from findings reported in Songe-Møller et al., 2010.[12]

Functional Roles and Signaling Pathways

The Trm9/ALKBH8 pathway is a critical regulatory node linking translational control to cellular stress responses.

3.1 Regulation of Translation and the DNA Damage Response

The mcm5U modification at the wobble position enhances codon-anticodon pairing, ensuring efficient translation of mRNAs containing a high frequency of specific codons, namely AGA (arginine) and GAA (glutamic acid).[2][10][11] Many proteins involved in the DNA damage response and other stress-response pathways are encoded by transcripts enriched in these codons.[1][2]

Consequently, cells lacking Trm9 or ALKBH8 exhibit hypersensitivity to DNA-damaging agents like methyl methanesulfonate (B1217627) (MMS) and gamma irradiation.[1][2][5] This sensitivity arises from the inefficient translation of key DNA damage response proteins, leading to a compromised ability to cope with genotoxic stress.[1][2][19] In human cells, the expression of ALKBH8 itself can be induced by DNA damage in a manner dependent on the ATM kinase, further highlighting its integral role in this pathway.[19]

3.2 Selenoprotein Synthesis

ALKBH8 plays a specialized role in the synthesis of selenoproteins, which are critical antioxidant enzymes. The selenocysteine-specific tRNA, tRNA[Ser]Sec, contains mcm5U or mcm5Um at the wobble position. This modification is essential for the proper recoding of the UGA stop codon to allow for the incorporation of selenocysteine.[12] In Alkbh8-/- mice, tRNA[Ser]Sec is aberrantly modified, leading to reduced expression of selenoproteins like glutathione (B108866) peroxidase 1 (Gpx1).[12]

Experimental Protocols

Studying Trm9 and ALKBH8 function requires specific biochemical and molecular biology techniques to analyze tRNA modifications and enzyme activity.

4.1 Quantification of tRNA Modifications by LC-MS/MS

This is the gold standard for identifying and quantifying nucleoside modifications.

-

Objective: To quantify the absolute or relative levels of cm5U, mcm5U, and other modifications in a total tRNA sample.

-

Methodology:

-

tRNA Isolation: Extract total RNA from cells or tissues using TRIzol or similar methods, followed by purification of the tRNA fraction using anion-exchange chromatography or specialized kits.

-

tRNA Digestion: Digest 1-5 µg of purified tRNA to single nucleosides using a cocktail of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase.

-

LC Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC), often with a C18 reverse-phase column.

-

MS/MS Detection: Analyze the eluate by tandem mass spectrometry (MS/MS). Nucleosides are identified and quantified based on their specific retention times and mass-to-charge (m/z) transitions in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Quantify peak areas for each nucleoside and normalize to the areas of canonical, unmodified nucleosides (e.g., adenosine, guanosine) to determine relative abundance.

4.2 In Vitro tRNA Methyltransferase Assay

This assay directly measures the enzymatic activity of the Trm9/ALKBH8-TRM112 complex.

-

Objective: To demonstrate that purified ALKBH8-MT/TRM112 complex can methylate a cm5U-containing tRNA substrate.

-

Methodology:

-

Enzyme Preparation: Co-express and purify the recombinant ALKBH8 methyltransferase domain (ALKBH8-MT) along with its cofactor, TRM112.

-

Substrate Preparation: Isolate total tRNA from Alkbh8-/- mice or trm9Δ yeast, which is naturally enriched in the cm5U substrate.[9][12] Alternatively, commercial tRNA (e.g., from calf liver) can be treated with sodium hydroxide (B78521) (saponification) to convert endogenous mcm5U to cm5U.[9][12]

-

Reaction: Incubate the purified enzyme complex (e.g., 100 pmol) with the substrate tRNA (e.g., 3-5 µg) in a reaction buffer containing the methyl donor S-adenosylmethionine (SAM). For detection, radiolabeled [3H]SAM is often used.

-

Analysis: If using a radiolabel, the reaction products are separated (e.g., by precipitating the tRNA), and the incorporation of the [3H]methyl group is measured using scintillation counting. Alternatively, the reaction can be performed with unlabeled SAM and the product (mcm5U) formation can be directly measured by LC-MS/MS as described above.[17]

-

Implications for Drug Development

The central role of ALKBH8 in mediating survival under genotoxic stress makes it a potential target for cancer therapy.[5][16] By inhibiting ALKBH8, cancer cells may become more susceptible to DNA-damaging chemotherapeutics or radiation. The inefficient translation of stress response proteins following ALKBH8 inhibition could prevent the cell from mounting an effective survival response, leading to apoptosis. Furthermore, another human Trm9 homolog, KIAA1456 (also known as TRMT9B or hTRM9L), has been implicated as a potential tumor suppressor, suggesting a broader role for this enzyme family in cancer biology.[5]

Conclusion

Trm9 and its mammalian ortholog ALKBH8 are highly conserved methyltransferases that, in complex with TRM112, catalyze the final, critical step in the biosynthesis of mcm5U at the wobble position of specific tRNAs. This modification is not merely a structural feature but a key regulatory mark that enables the efficient translation of a subset of proteins required for cellular homeostasis and survival, particularly in response to DNA damage. The multifunctional nature of ALKBH8, which also possesses a dioxygenase activity, adds another layer of complexity to its regulatory functions. A thorough understanding of these enzymes and their pathways provides significant opportunities for basic research and the development of novel therapeutic strategies.

References

- 1. Human AlkB Homolog ABH8 Is a tRNA Methyltransferase Required for Wobble Uridine Modification and DNA Damage Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trm9 Catalyzed tRNA Modifications Link Translation to the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Trm9- and ALKBH8-like proteins in the formation of modified wobble uridines in Arabidopsis tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A human tRNA methyltransferase 9-like protein prevents tumour growth by regulating LIN9 and HIF1-α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trm9-Catalyzed tRNA Modifications Regulate Global Protein Expression by Codon-Biased Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HITS-CLIP analysis of human ALKBH8 reveals interactions with fully processed substrate tRNAs and with specific noncoding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of Trm9- and ALKBH8-like proteins in the formation of modified wobble uridines in Arabidopsis tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]

- 10. Trm9-Catalyzed tRNA Modifications Regulate Global Protein Expression by Codon-Biased Translation | PLOS Genetics [journals.plos.org]

- 11. Trm9-Catalyzed tRNA Modifications Regulate Global Protein Expression by Codon-Biased Translation [dspace.mit.edu]

- 12. Mammalian ALKBH8 Possesses tRNA Methyltransferase Activity Required for the Biogenesis of Multiple Wobble Uridine Modifications Implicated in Translational Decoding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genecards.org [genecards.org]

- 14. ALKBH8: A Key Player in DNA Repair and Beyond [learn.mapmygenome.in]

- 15. researchgate.net [researchgate.net]

- 16. ALKBH8 alkB homolog 8, tRNA methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Human AlkB Homolog ABH8 Is a tRNA Methyltransferase Required for Wobble Uridine Modification and DNA Damage Survival [dspace.mit.edu]

The Cellular Landscape of 5-Methoxycarbonylmethyluridine: A Technical Guide